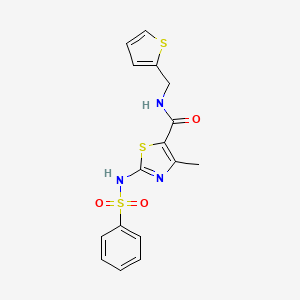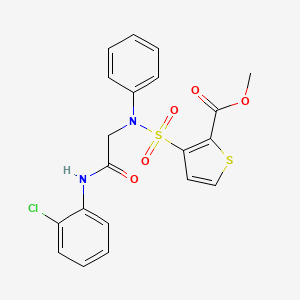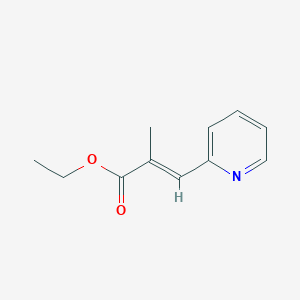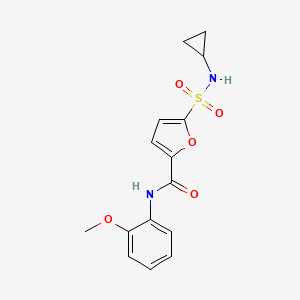
5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide, also known as CSF-1R inhibitor, is a small molecule drug that has been widely used in scientific research.
Wirkmechanismus
5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor works by binding to the 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide protein, which is a receptor tyrosine kinase that is overexpressed in many types of cancer. By inhibiting the activity of this protein, 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor can prevent the growth and survival of cancer cells. It also affects the function of macrophages, which play a key role in the immune system.
Biochemical and Physiological Effects:
The use of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor has been shown to have several biochemical and physiological effects. It can reduce the proliferation and survival of cancer cells, inhibit the migration and invasion of cancer cells, and modulate the immune response. It has also been shown to reduce tumor growth and improve the efficacy of chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor in lab experiments has several advantages, including its specificity and potency. However, it also has some limitations, such as its potential toxicity and the need for high purity and yield in the synthesis process.
Zukünftige Richtungen
There are several future directions for the use of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor in scientific research. One area of focus is the development of new synthetic methods for the production of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor, which could improve its yield and purity. Another area of focus is the study of its potential use in combination with other drugs, which could enhance its efficacy and reduce toxicity. Additionally, further research is needed to understand the mechanism of action of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor and its potential applications in other areas of research, such as neurobiology and inflammation.
Synthesemethoden
The synthesis of 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor involves several steps, including the preparation of 2-methoxyphenylacetic acid, the formation of furan-2-carboxamide, and the introduction of the cyclopropylsulfamoyl group. The final product is obtained through a multi-step reaction process, which requires high purity and yield.
Wissenschaftliche Forschungsanwendungen
5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor has been widely used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of the 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide protein, which is involved in the growth and survival of cancer cells. 5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide inhibitor has also been used in the study of macrophage biology and immunology.
Eigenschaften
IUPAC Name |
5-(cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-12-5-3-2-4-11(12)16-15(18)13-8-9-14(22-13)23(19,20)17-10-6-7-10/h2-5,8-10,17H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCINIHSSLZXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-cyclopropylsulfamoyl)-N-(2-methoxyphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

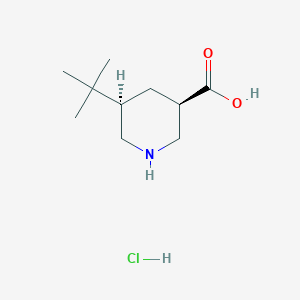
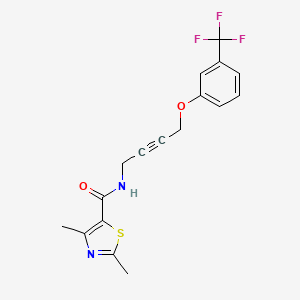
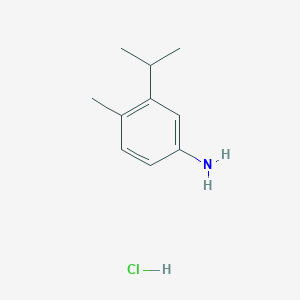
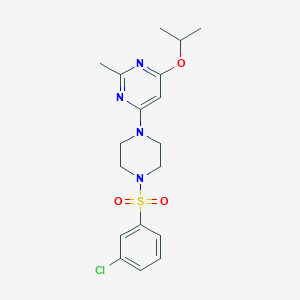
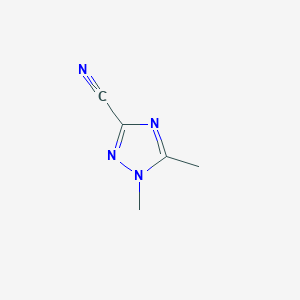
![5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2853278.png)
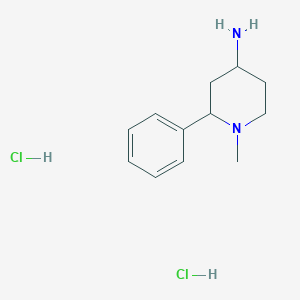
![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)
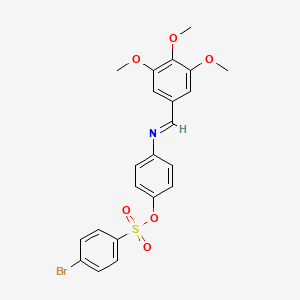
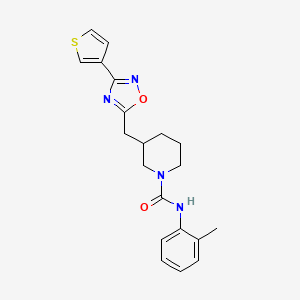
![4-methyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2853288.png)
